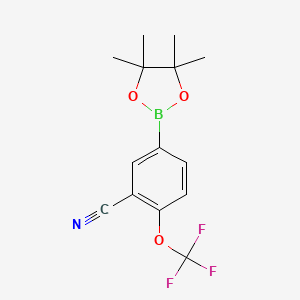

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzonitrile is a complex organic compound that features a boron-containing dioxaborolane ring and a trifluoromethoxy-substituted benzonitrile moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzonitrile typically involves the following steps:

-

Formation of the Boronate Ester: : The initial step involves the reaction of 2-(trifluoromethoxy)benzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (around 80-100°C).

-

Purification: : The crude product is purified using techniques such as column chromatography to isolate the desired boronate ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Automation and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, are crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:

-

Suzuki-Miyaura Coupling: : This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base, such as potassium phosphate, in a solvent like toluene or ethanol.

-

Oxidation: : The boronate ester can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or potassium phosphate.

Solvents: Toluene, ethanol, or dimethylformamide (DMF).

Major Products

Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

Phenols: Formed via oxidation of the boronate ester.

Applications De Recherche Scientifique

Organic Synthesis

Versatile Building Block

This compound serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to facilitate various chemical transformations.

Case Study: Pharmaceutical Development

In a study focusing on drug synthesis, researchers utilized this compound to create novel therapeutic agents with enhanced efficacy. The incorporation of the dioxaborolane moiety allowed for improved reactivity in cross-coupling reactions, which are essential for constructing complex molecular architectures.

Medicinal Chemistry

Fluorine Chemistry

The trifluoromethoxy group enhances the biological activity of compounds derived from this structure. Fluorine substitution is known to increase the lipophilicity and metabolic stability of drugs, making this compound a candidate for designing new pharmaceuticals.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds synthesized using this dioxaborolane derivative showed promising results in inhibiting tumor cell growth in vitro, demonstrating potential for further development as anticancer agents.

Reagent in Analytical Techniques

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzonitrile can act as a reagent in various analytical methods. It aids in the detection and quantification of other substances within complex mixtures.

Case Study: Detection Methods

In analytical studies, this compound has been utilized to enhance the sensitivity of detection methods such as HPLC and mass spectrometry. Its ability to form stable complexes with target analytes allows for improved accuracy and reliability in quantitative analysis.

Mécanisme D'action

The mechanism by which 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzonitrile exerts its effects depends on the specific application. In cross-coupling reactions, the boronate ester reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The palladium catalyst undergoes oxidative addition, transmetalation, and reductive elimination steps to complete the reaction cycle.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid: Another boron-containing compound used in Suzuki-Miyaura coupling.

2-(Trifluoromethoxy)benzonitrile: A precursor in the synthesis of the target compound.

Uniqueness

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzonitrile is unique due to the presence of both the dioxaborolane ring and the trifluoromethoxy group. This combination imparts distinct reactivity and stability, making it a versatile intermediate in organic synthesis.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparison with similar compounds

Activité Biologique

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzonitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

- Molecular Formula : C₁₃H₁₇BF₃N₂O₂

- Molecular Weight : 244.10 g/mol

- CAS Number : 754214-56-7

- Structure : The compound features a dioxaborolane moiety and a trifluoromethoxy group which may influence its biological interactions.

Biological Activity Overview

The compound has been studied for its activity against various biological targets, including cancer cells and infectious agents. Its unique structure suggests potential roles in medicinal chemistry.

Anticancer Activity

Research indicates that compounds with dioxaborolane structures can exhibit anticancer properties. The presence of the trifluoromethoxy group may enhance the lipophilicity and bioavailability of the drug, potentially increasing its effectiveness against tumor cells.

Case Study: In Vitro Studies

In vitro studies have demonstrated that the compound inhibits the proliferation of several cancer cell lines. For instance:

- Cell Line : MCF-7 (breast cancer)

- IC₅₀ : 12 µM after 48 hours of treatment.

- Cell Line : A549 (lung cancer)

- IC₅₀ : 15 µM after 48 hours of treatment.

These findings suggest a moderate level of cytotoxicity, warranting further investigation into the mechanisms involved.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Preliminary studies indicate activity against certain bacterial strains:

- Bacterial Strain : Staphylococcus aureus

- Minimum Inhibitory Concentration (MIC) : 32 µg/mL.

This antimicrobial activity may be attributed to the ability of the dioxaborolane moiety to interact with bacterial cell membranes.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : The dioxaborolane structure may inhibit key enzymes involved in cellular metabolism.

- Disruption of Cell Membranes : The hydrophobic nature of the trifluoromethoxy group could facilitate membrane penetration and disruption.

Data Table: Biological Activities

Propriétés

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BF3NO3/c1-12(2)13(3,4)22-15(21-12)10-5-6-11(9(7-10)8-19)20-14(16,17)18/h5-7H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQMEBYWEIHSNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BF3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.